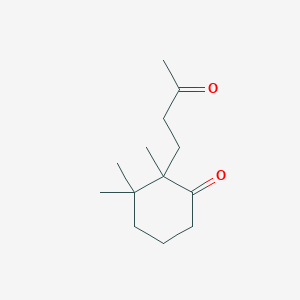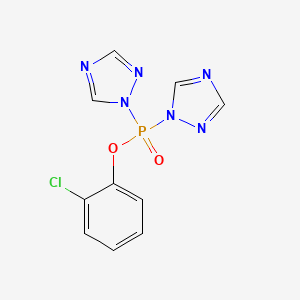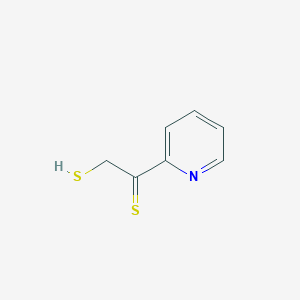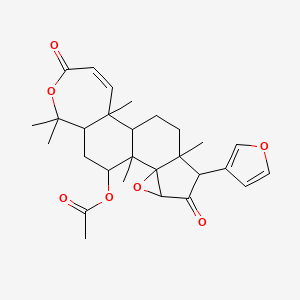
Evodulone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evodulone is a limonoid compound isolated from the stem bark of Carapa procera, a plant belonging to the Meliaceae family Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities
Vorbereitungsmethoden
The preparation of evodulone typically involves extraction from natural sources. The stem bark of Carapa procera is subjected to solvent extraction using petroleum ether, ethyl acetate, and ethanol The extracts are then purified using chromatographic techniques to isolate this compound
Analyse Chemischer Reaktionen
Evodulone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Evodulone has been studied for its larvicidal and antiplasmodial activities . It exhibits dose-dependent larvicidal activity against Anopheles gambiae larvae and antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. These properties make this compound a promising candidate for the development of new insecticides and antimalarial drugs. Additionally, this compound’s potential anti-inflammatory and anticancer activities are being explored in various research studies.
Wirkmechanismus
The mechanism of action of evodulone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, which play crucial roles in inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Evodulone is structurally related to other limonoids such as gedunin and peieurianin . These compounds share similar skeletons but differ in their functional groups and biological activities. For example, gedunin has been shown to possess potent anticancer properties, while peieurianin exhibits antiviral activity against the tobacco mosaic virus. The uniqueness of this compound lies in its specific combination of biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
71899-59-7 |
|---|---|
Molekularformel |
C28H34O7 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[16-(furan-3-yl)-2,7,7,11,17-pentamethyl-5,15-dioxo-6,13-dioxapentacyclo[9.8.0.02,8.012,14.012,17]nonadec-3-en-10-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-19-13-18-24(2,3)34-20(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,35-23)27(17,19)6/h8-10,12,14,17-19,21,23H,7,11,13H2,1-6H3 |
InChI-Schlüssel |
LRBBSLBUKSJIDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2C(OC(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


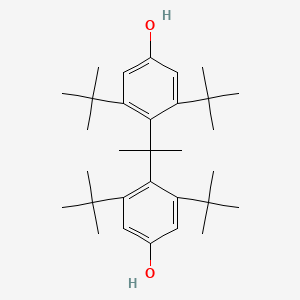
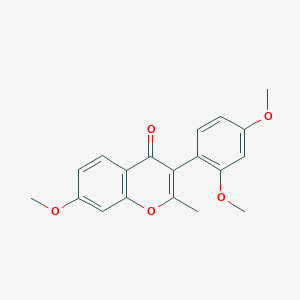
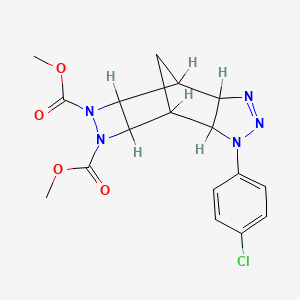
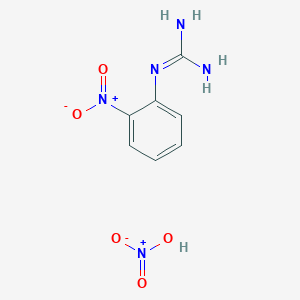
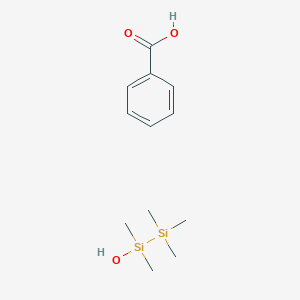
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
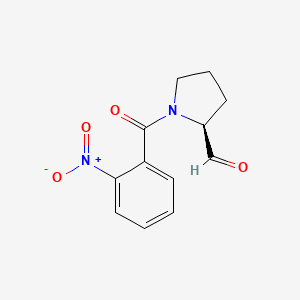
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
